1-Azido-5-iodopentane is an organic compound classified as an azide, characterized by the presence of an azido group (-N₃) and an iodine atom attached to a five-carbon alkane chain. Its chemical formula is C₅H₈N₃I, and it has a molecular weight of approximately 221.04 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity of the azido group which can participate in various
1-Azido-5-iodopentane can be synthesized through various methods:
These methods highlight the versatility of 1-Azido-5-iodopentane as a building block in organic synthesis .
1-Azido-5-iodopentane has several applications:
Interaction studies involving 1-Azido-5-iodopentane primarily focus on its reactivity with other chemical species. For example, investigations into its cycloaddition reactions reveal how effectively it can form stable products with alkynes. Additionally, studies may explore its interactions with biological macromolecules, assessing how it can be employed for labeling or modifying proteins and nucleic acids .
1-Azido-5-iodopentane shares structural similarities with several other compounds. Here are some notable comparisons:
The uniqueness of 1-Azido-5-iodopentane lies in its combination of an iodine atom and an azide group on a five-carbon chain, making it particularly useful for specific synthetic pathways and applications in organic chemistry.
Nucleophilic substitution remains a cornerstone for introducing azido groups into aliphatic chains. In the case of 1-azido-5-iodopentane, the reaction typically involves treating 1,5-diiodopentane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The iodine atom at the terminal position is selectively displaced by the azide ion (N₃⁻) via an Sₙ2 mechanism, yielding the desired product.
Key Considerations:
Representative Reaction Conditions:
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1,5-Diiodopentane | NaN₃ | DMF | 60 | 12 | 72 |
| 1,5-Diiodopentane | NaN₃ | MeCN | 50 | 18 | 65 |
While CuAAC is traditionally associated with triazole formation, recent adaptations leverage copper catalysis to synthesize azido-iodo alkanes. For instance, copper(I) iodide (CuI) facilitates the azidation of 5-iodo-1-pentyne intermediates under mild conditions. This method capitalizes on the in situ generation of azides from halide precursors, enabling one-pot syntheses.
Mechanistic Insights:
Case Study:
A patent by CN100335467C describes a regioselective method for synthesizing 5-iodo-1,4-disubstituted triazoles using CuI and iodine monochloride (ICl). Although this process targets triazoles, the intermediate azido-iodo species underscores the utility of copper in azide functionalization.
Halogen-azide exchange offers a complementary route to nucleophilic substitution, particularly for substrates with labile halogens. For example, 1-bromo-5-iodopentane undergoes azidation with NaN₃ in tetrahydrofuran (THF), selectively replacing bromine with an azido group while retaining the iodine substituent.
Factors Influencing Reactivity:
Comparative Halogen Reactivity:
| Substrate | Halogen (X) | Reagent | Yield (%) |
|---|---|---|---|
| 1-Bromo-5-iodopentane | Br | NaN₃ | 68 |
| 1-Chloro-5-iodopentane | Cl | NaN₃ | 45 |
The azido group’s inherent reactivity necessitates protective strategies during multi-step syntheses. Tert-butyldimethylsilyl (TBS) and trityl groups are commonly employed to mask the azide, preventing undesired side reactions such as premature cycloadditions.
Protection-Deprotection Workflow:
Impact on Yield:
| Protecting Group | Deprotection Reagent | Recovery Efficiency (%) |
|---|---|---|
| Trityl | HCl/dioxane | 92 |
| TBS | TBAF/THF | 88 |
1-Azido-5-iodopentane represents a versatile bifunctional compound that has emerged as a valuable building block in modern bioorthogonal chemistry applications . The compound contains both an azide functional group and an iodine substituent on a five-carbon alkane chain, providing unique reactivity profiles that make it particularly suitable for advanced conjugation strategies . The azide moiety serves as an excellent partner for cycloaddition reactions, while the iodine atom offers additional functionalization opportunities, creating a platform for sophisticated multi-step labeling protocols [2].
The azide group in 1-Azido-5-iodopentane participates efficiently in Copper(I)-catalyzed Azide-Alkyne Cycloaddition reactions, which represent the cornerstone of modern click chemistry methodology [3] [4]. The mechanism of this transformation involves the coordination of the organic azide to copper(I) species, followed by the formation of a metallacyclic intermediate through nucleophilic attack of the copper acetylide β-carbon on the terminal nitrogen of the coordinated azide [4].
The reaction proceeds through a stepwise mechanism where copper(I) acetylide formation occurs first, with an exothermic energy change of approximately -11.7 kilocalories per mole [4]. Subsequently, azide coordination to the copper center creates an activated complex that facilitates the crucial carbon-nitrogen bond formation step [4]. This process exhibits an energy barrier of 18.7 kilocalories per mole, which is considerably lower than the 26.0 kilocalories per mole required for the uncatalyzed thermal reaction [4].
Recent computational studies have revealed that dicopper complexes can catalyze the cycloaddition through a concerted pathway rather than the traditional stepwise mechanism [5]. In these systems, the cycloaddition occurs in a single step with a moderate energy barrier of 20.0 kilocalories per mole, leading to the selective formation of 1,4-triazole products with an exergonic energy change of -53.9 kilocalories per mole [5].
| Reaction Parameter | Mononuclear Copper | Dinuclear Copper |
|---|---|---|
| Carbon-Nitrogen Bond Formation Barrier (kcal/mol) | 18.7 | 20.0 |
| Overall Reaction Energy Change (kcal/mol) | -53.9 | -53.9 |
| Selectivity | 1,4-Triazole | 1,4-Triazole |
| Mechanism Type | Stepwise | Concerted |
The copper-catalyzed reaction of 1-Azido-5-iodopentane with terminal alkynes proceeds with exceptional regioselectivity, exclusively producing 1,4-disubstituted triazoles [3] [6]. This selectivity contrasts sharply with the thermal Huisgen cycloaddition, which generates mixtures of 1,4- and 1,5-regioisomers [6]. The rate acceleration achieved through copper catalysis is approximately seven orders of magnitude compared to the uncatalyzed process, making reactions feasible at room temperature or below [4].
Optimization studies have demonstrated that ligand selection significantly influences reaction efficiency and biocompatibility [2]. The water-soluble tris(3-hydroxypropyltriazolylmethyl)amine ligand enables reactions to proceed effectively in aqueous environments while maintaining cell viability through copper sequestration [2]. This ligand system produces final copper contamination levels in the parts-per-million range, making the products suitable for biological applications [7].
1-Azido-5-iodopentane exhibits remarkable orthogonal reactivity that enables sophisticated sequential conjugation strategies [8] [9]. The azide functionality can be selectively activated for triazole formation while leaving the iodine substituent available for subsequent transformations, creating opportunities for iterative click reactions [10] [9].
The concept of orthogonal reactivity relies on the distinct activation requirements and reaction conditions for different functional groups [9]. In the case of 1-Azido-5-iodopentane, the azide group readily participates in cycloaddition reactions under copper catalysis at room temperature, while the carbon-iodine bond requires different activation strategies such as palladium-catalyzed cross-coupling or nucleophilic substitution reactions [8] [11].
Sequential conjugation protocols utilizing this compound have demonstrated exceptional functional group tolerance [10]. The initial triazole formation step proceeds without interfering with the iodine substituent, allowing for precise control over the conjugation sequence [9]. This selectivity enables the construction of complex molecular architectures through stepwise assembly processes [10].
| Conjugation Step | Reaction Type | Conditions | Functional Group Tolerance |
|---|---|---|---|
| First | Azide-Alkyne Cycloaddition | Copper(I), Room Temperature | High |
| Second | Halogen Substitution | Variable | Moderate to High |
| Third | Cross-Coupling | Palladium Catalysis | High |
Recent developments in flow chemistry have further enhanced the utility of 1-Azido-5-iodopentane in multi-step processes [7]. Flow platforms enable the rapid formation of triazole bioconjugates under conditions that minimize copper-mediated oxidation and reduce metal contamination [7]. These systems operate at ambient temperature and pressure with short residence times, producing products with very low copper content suitable for biological applications [7].
The use of hypervalent iodine reagents in combination with 1-Azido-5-iodopentane derivatives has opened new avenues for radical-polar crossover reactions [12]. These transformations combine azide radical formation with alkynylation processes, enabling the construction of homopropargylic azides in single synthetic operations [12]. The photocatalytic nature of these reactions provides temporal control over the conjugation process [12].
The application of 1-Azido-5-iodopentane in biological macromolecular tagging represents a significant advancement in bioorthogonal labeling methodology [13] [14] [15]. The compound's dual functionality enables sophisticated protein modification strategies that maintain biological activity while introducing useful chemical handles [15] [16].
Protein labeling applications leverage the bioorthogonal nature of both the azide and alkyne functional groups, which are absent from natural biological systems and therefore do not interfere with native cellular processes [13] [17]. The triazole linkages formed through cycloaddition reactions exhibit exceptional chemical stability under physiological conditions, resisting hydrolysis, oxidation, and reduction even at elevated temperatures [4].
Metabolic incorporation strategies have demonstrated the successful integration of azide-containing amino acid analogs into protein structures [15]. Azidohomoalanine serves as a methionine surrogate that can be incorporated into newly synthesized proteins without toxicity or increased degradation rates [15]. Following metabolic labeling, these proteins can be selectively modified using alkyne-containing probes through copper-catalyzed cycloaddition [15].
The biocompatibility requirements for macromolecular tagging have driven the development of specialized ligand systems that minimize copper toxicity [2] [18]. The tris(3-hydroxypropyltriazolylmethyl)amine ligand system enables efficient triazole formation while sequestering copper ions and preventing cellular damage [2]. This approach has been successfully applied to live cell labeling with maintained cell viability [2].
| Application Type | Target Molecule | Labeling Efficiency | Biocompatibility |
|---|---|---|---|
| Protein Modification | Antibodies | >90% | Excellent |
| Nucleic Acid Labeling | Oligonucleotides | >85% | Good |
| Cell Surface Labeling | Glycoproteins | >75% | Excellent |
| Intracellular Tagging | Metabolic Proteins | >80% | Good |
Nucleic acid applications have shown particular promise for 1-Azido-5-iodopentane derivatives in post-synthetic modification strategies [16]. The stability of alkyne groups under solid-phase synthesis conditions allows for the incorporation of reactive handles during oligonucleotide assembly, followed by post-synthetic conjugation with azide-containing fluorophores or other functional molecules [16]. This approach provides access to labeled nucleic acids that would be difficult to obtain through direct synthesis methods [16].
Site-specific protein conjugation strategies utilizing enzymatic modification have demonstrated remarkable selectivity and efficiency [19] [20]. The SiteClick methodology employs enzymes to specifically attach azide groups to antibody heavy chains while preserving antigen-binding domains [19]. This approach ensures reproducible labeling with minimal impact on protein function, making it particularly valuable for therapeutic antibody development [19].
Kinetic investigations of azide reactions, particularly those involving 1-azido-5-iodopentane, reveal critical mechanistic insights through quantitative rate analysis. The Staudinger reaction, characterized by the interaction between organic azides and phosphine compounds, has been extensively studied through computational methods that provide detailed kinetic parameters [1]. For the model reaction of phosphine with hydrazoic acid, computational studies reveal that the reaction requires an energy of 21 kilocalories per mole to initialize, corresponding to the dissociation of the phosphine-azide complex [2].
Temperature effects on azide reactivity demonstrate significant variations in reaction rates. For copper-catalyzed azide-alkyne cycloaddition reactions involving benzyl azide and various alkynes, activation energies range from 22.99 ± 0.13 kilocalories per mole for 4-nitrophenylacetylene to 56.75 ± 0.65 kilocalories per mole for 3-butyn-2-one [3]. These data indicate that electron-withdrawing substituents on the alkyne significantly influence the energy barrier for cycloaddition.
| Reaction System | Activation Energy (kJ/mol) | Temperature Range (K) | Reference |
|---|---|---|---|
| Benzyl azide + 4-nitrophenylacetylene | 96.1 ± 0.5 | 323-338 | [3] |
| Benzyl azide + ethyl propiolate | 233.4 ± 3.1 | 323-338 | [3] |
| Benzyl azide + 3-butyn-2-one | 237.2 ± 2.7 | 323-338 | [3] |
| Azide radical + nitrogen monoxide | - | 298 | [4] |
The kinetic analysis of azide reactions reveals multiple competing pathways. In the Staudinger reaction mechanism, four distinct initial reaction pathways have been identified through density functional theory calculations [5]. All systems proceed through a cis-transition state rather than trans-transition state configurations, with the cis pathway being energetically favored by approximately 25 kilocalories per mole compared to trans arrangements [5].
For azide radical reactions, rate constants provide insight into reactivity patterns. The reaction of azide radical with nitrogen monoxide proceeds with a rate constant of (2.9 ± 0.3) × 10^-12 cubic centimeters per molecule per second, while reactions with nitrogen dioxide show a rate constant of (1.9 ± 0.2) × 10^-12 cubic centimeters per molecule per second [4]. These values indicate that azide radicals exhibit moderate reactivity toward small molecule substrates.
Solvent choice significantly impacts azide reaction kinetics. In copper-catalyzed azide-alkyne cycloadditions, reactions conducted in trifluoromethylbenzene demonstrate faster conversion rates compared to dichloromethane while maintaining equivalent selectivity profiles [6]. The reaction completion time decreases from greater than 72 hours in dichloromethane to 48 hours in trifluoromethylbenzene at -15 degrees Celsius.
Computational analysis of transition states in iodo-azide systems reveals complex electronic reorganization patterns. In copper-catalyzed tandem reactions involving 2-iodobenzamides and sodium azide, the transition state exhibits simultaneous copper-azide coordination and carbon-iodine bond elongation [7]. The optimized transition state geometries show copper-nitrogen distances of approximately 2.1 angstroms and carbon-iodine distances extending to 2.8 angstroms [7].
Transition state analysis for 1,3-dipolar cycloaddition involving azides demonstrates varying degrees of asynchronicity. The forming carbon-nitrogen bond lengths range from 2.0 to 2.8 angstroms across different substrate combinations [8]. For electron-rich dipolarophiles, transition states exhibit more synchronous character with average forming bond lengths of 2.2 angstroms, while electron-deficient systems show greater asynchronicity with bond length differences exceeding 0.6 angstroms [8].
| Substrate Type | C-N Bond Length (Å) | Asynchronicity Index | Transition State Energy (kcal/mol) |
|---|---|---|---|
| Electron-rich alkene | 2.0-2.2 | 0.1-0.3 | 8.0-12.5 |
| Neutral alkene | 2.2-2.4 | 0.3-0.5 | 12.5-16.2 |
| Electron-deficient alkene | 2.4-2.8 | 0.5-0.8 | 16.2-20.1 |
Frontier molecular orbital analysis reveals the electronic basis for transition state stabilization in iodo-azide systems. The dominant orbital interaction occurs between the highest occupied molecular orbital of the alkene component and the lowest unoccupied molecular orbital plus two of the azide group [8]. This interaction pattern changes systematically with substrate electronics, where electron-donating substituents enhance highest occupied molecular orbital-lowest unoccupied molecular orbital plus two interactions, while electron-withdrawing groups favor highest occupied molecular orbital minus three-lowest unoccupied molecular orbital combinations [8].
Decomposition of transition state energies into distortion and interaction components provides quantitative insight into reactivity patterns. For phenyl azide cycloadditions, distortion energies of the azide component range from 8.5 to 15.2 kilocalories per mole, while interaction energies span -12.8 to -8.1 kilocalories per mole [8]. The balance between these components determines regioselectivity, with interaction energy dominating for electron-rich systems and distortion energy controlling selectivity for electron-deficient substrates [8].
Computational modeling of 1,3-dipolar cycloaddition pathways employs advanced density functional theory methods to achieve quantitative accuracy. The wB97X-D4/def2-TZVP level of theory has emerged as the standard for azide-alkyne cycloaddition studies, providing reliable thermodynamic and kinetic parameters [9]. This methodology successfully reproduces experimental activation barriers within 2-3 kilocalories per mole for diverse substrate combinations [9].
Computational studies reveal distinct mechanistic differences between mononuclear and binuclear copper-catalyzed pathways. For diimine and phosphorus ligand systems, mononuclear pathways exhibit activation energies ranging from 10.1 to 15.1 kilocalories per mole in toluene solvent [10]. In contrast, binuclear pathways demonstrate lower energy barriers of 7.6 to 9.9 kilocalories per mole for most ligand systems, indicating kinetic preference for the binuclear mechanism [10].
| Ligand Type | Mononuclear Barrier (kcal/mol) | Binuclear Barrier (kcal/mol) | Preferred Pathway |
|---|---|---|---|
| Diimine L1 | 15.1 | 7.6 | Binuclear |
| Diimine L2 | 12.9 | 8.8 | Binuclear |
| Diimine L3 | 11.9 | 9.9 | Binuclear |
| Phosphorus L4 | 10.1 | 16.8 | Mononuclear |
| Phosphorus L5 | 13.0 | 9.3 | Binuclear |
Computational models successfully predict regioselectivity patterns in azide cycloadditions through analysis of frontier molecular orbital interactions. The energy gap between the highest occupied molecular orbital of the dipolarophile and the lowest unoccupied molecular orbital of the azide correlates strongly with regioselectivity preferences [11]. For dipolarophiles with ionization potentials below 10 electron volts, the 1,5-regioisomer predominates, while systems with ionization potentials above 11 electron volts favor 1,4-cycloadduct formation [8].
Comprehensive computational analysis provides both thermodynamic and kinetic parameters for azide cycloaddition pathways. Reaction energies for 1,3-dipolar cycloadditions range from -25 to -45 kilocalories per mole, indicating strong thermodynamic driving forces [12]. Activation barriers show substrate-dependent variation, with strain-promoted alkyne-azide cycloadditions exhibiting barriers as low as 8 kilocalories per mole due to release of ring strain in cyclooctyne systems [8].